

URMC-099 Technical Support Center: Preclinical Safety and Toxicity

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Compound of Interest

Compound Name: *Urmc-099*

Cat. No.: *B15607562*

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This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term safety and toxicity of **URMC-099** in animal models. The content is structured to address common questions and challenges encountered during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is **URMC-099** and what is its primary mechanism of action?

URMC-099 is a brain-penetrant, orally bioavailable small-molecule inhibitor of Mixed Lineage Kinase 3 (MLK3).[1] MLK3 is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and inflammation.[2][3] By inhibiting MLK3, **URMC-099** can modulate downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, thereby exerting neuroprotective and anti-inflammatory effects.[2][3][4]

Q2: In what animal models has **URMC-099** been studied?

URMC-099 has been investigated in various animal models of neurodegenerative and neuroinflammatory diseases, including:

- HIV-associated neurocognitive disorders (HAND)[5]
- Alzheimer's disease[1][6]

- Parkinson's disease
- Multiple sclerosis[6][7]
- Perioperative neurocognitive disorders[8][9]

Q3: What is the generally recommended dose of **URMC-099** in mice?

In most published preclinical studies involving mice, **URMC-099** has been administered at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[1][8][9][10] The dosing frequency has varied from a single daily injection to injections spaced 12 hours apart, depending on the specific study design and therapeutic indication being investigated.[1][8][9]

Q4: What is the known long-term safety profile of **URMC-099** in animal models?

Published literature indicates that **URMC-099** is generally well-tolerated in animal models and possesses an "exemplary safety profile" in vivo.[7] Studies have reported no significant adverse effects on peripheral inflammation or bone healing processes.[9][10] However, detailed, quantitative long-term toxicity data from comprehensive toxicology studies are not extensively available in the public domain.

Q5: Are there any known off-target effects of **URMC-099**?

As a "broad spectrum" kinase inhibitor, **URMC-099** can inhibit other kinases besides MLK3, which may contribute to its pleiotropic effects.[10] Researchers should be aware of potential off-target activities when interpreting experimental results.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected animal mortality or severe adverse reactions	<ul style="list-style-type: none">- Incorrect dosage calculation or administration.- Contamination of the drug solution.- Pre-existing health conditions in the animal model.	<ul style="list-style-type: none">- Double-check all dosage calculations and ensure proper administration technique.- Prepare fresh drug solutions for each experiment using sterile procedures.- Thoroughly screen animals for health status before study initiation.
High variability in experimental results	<ul style="list-style-type: none">- Inconsistent drug administration (e.g., time of day, injection site).- Differences in animal age, weight, or genetic background.- Environmental stressors affecting the animals.	<ul style="list-style-type: none">- Standardize all experimental procedures, including the timing and method of drug administration.- Use age- and weight-matched animals from a consistent genetic background.- Maintain a stable and controlled animal housing environment.
Lack of expected therapeutic effect	<ul style="list-style-type: none">- Insufficient drug dosage or frequency.- Poor bioavailability via the chosen route of administration.- The specific animal model may not be responsive to MLK3 inhibition.	<ul style="list-style-type: none">- Consider a dose-escalation study to determine the optimal therapeutic dose.- Verify the bioavailability of URM-099 with the chosen administration route.- Re-evaluate the suitability of the animal model for the therapeutic hypothesis.
Precipitation of URM-099 in solution	<ul style="list-style-type: none">- URM-099 has limited solubility in aqueous solutions.	<ul style="list-style-type: none">- Prepare URM-099 solutions in appropriate vehicles, such as a mixture of saline, polyethylene glycol (e.g., PEG400), and a small amount of an organic solvent like DMSO, as described in published protocols.[1]

Quantitative Toxicity Data

Note: Specific, publicly available long-term toxicology data for **URMC-099** is limited. The following tables are templates based on OECD guidelines for repeated dose toxicity studies in rodents and illustrate the types of parameters that should be evaluated in a comprehensive preclinical safety assessment. Researchers should generate their own data following these standards.

Table 1: Hematological Parameters in Mice Following Long-Term **URMC-099** Administration (Template)

Parameter	Vehicle Control	URMC-099 (Low Dose)	URMC-099 (Mid Dose)	URMC-099 (High Dose)
Red Blood Cell Count (RBC)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Hemoglobin (HGB)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Hematocrit (HCT)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
White Blood Cell Count (WBC)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Platelet Count (PLT)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD

Table 2: Blood Chemistry Analysis in Mice Following Long-Term **URMC-099** Administration (Template)

Parameter	Vehicle Control	URMC-099 (Low Dose)	URMC-099 (Mid Dose)	URMC-099 (High Dose)
Alanine Aminotransferase (ALT)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Aspartate Aminotransferase (AST)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Blood Urea Nitrogen (BUN)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Creatinine	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Glucose	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD

Table 3: Body and Organ Weights in Mice Following Long-Term **URMC-099** Administration (Template)

Parameter	Vehicle Control	URMC-099 (Low Dose)	URMC-099 (Mid Dose)	URMC-099 (High Dose)
Final Body Weight (g)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Liver Weight (g)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Kidney Weight (g)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Spleen Weight (g)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD
Brain Weight (g)	Mean ± SD	Mean ± SD	Mean ± SD	Mean ± SD

Experimental Protocols

Protocol 1: 28-Day Repeated Dose Toxicity Study in Mice (Based on OECD Guideline 407)

This protocol outlines a general procedure for a 28-day repeated dose toxicity study of **URMC-099** in mice.

1. Animal Model:

- Species: Mouse (e.g., C57BL/6 strain)
- Age: 6-8 weeks at the start of the study
- Sex: Equal numbers of males and females
- Group Size: Minimum of 5 males and 5 females per group

2. Dose Groups:

- Group 1: Vehicle control
- Group 2: Low dose **URMC-099**
- Group 3: Mid dose **URMC-099**
- Group 4: High dose **URMC-099** Dose levels should be selected based on preliminary dose-range finding studies.

3. Drug Administration:

- Route: Intraperitoneal (i.p.) injection (or other relevant route)
- Frequency: Once daily for 28 consecutive days
- Vehicle: A sterile solution of 55% saline, 40% PEG400, and 5% DMSO is a commonly used vehicle for **URMC-099**.^[1]

4. Observations:

- Mortality and Morbidity: Twice daily
- Clinical Signs: Detailed observations once daily

- Body Weight: Weekly
- Food and Water Consumption: Weekly

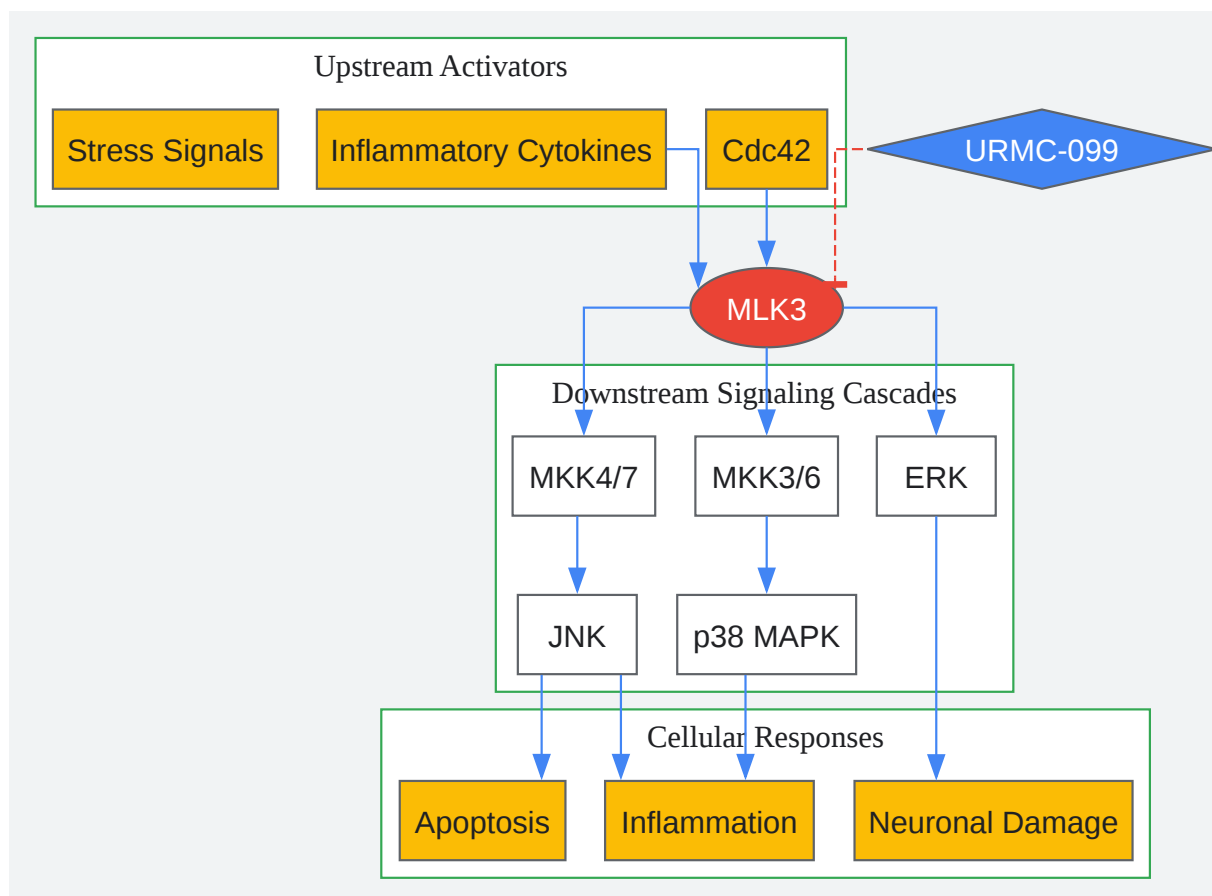
5. Clinical Pathology (Day 29):

- Hematology: Collect blood samples for analysis of parameters listed in Table 1.
- Clinical Chemistry: Collect blood samples for analysis of parameters listed in Table 2.

6. Necropsy and Histopathology (Day 29):

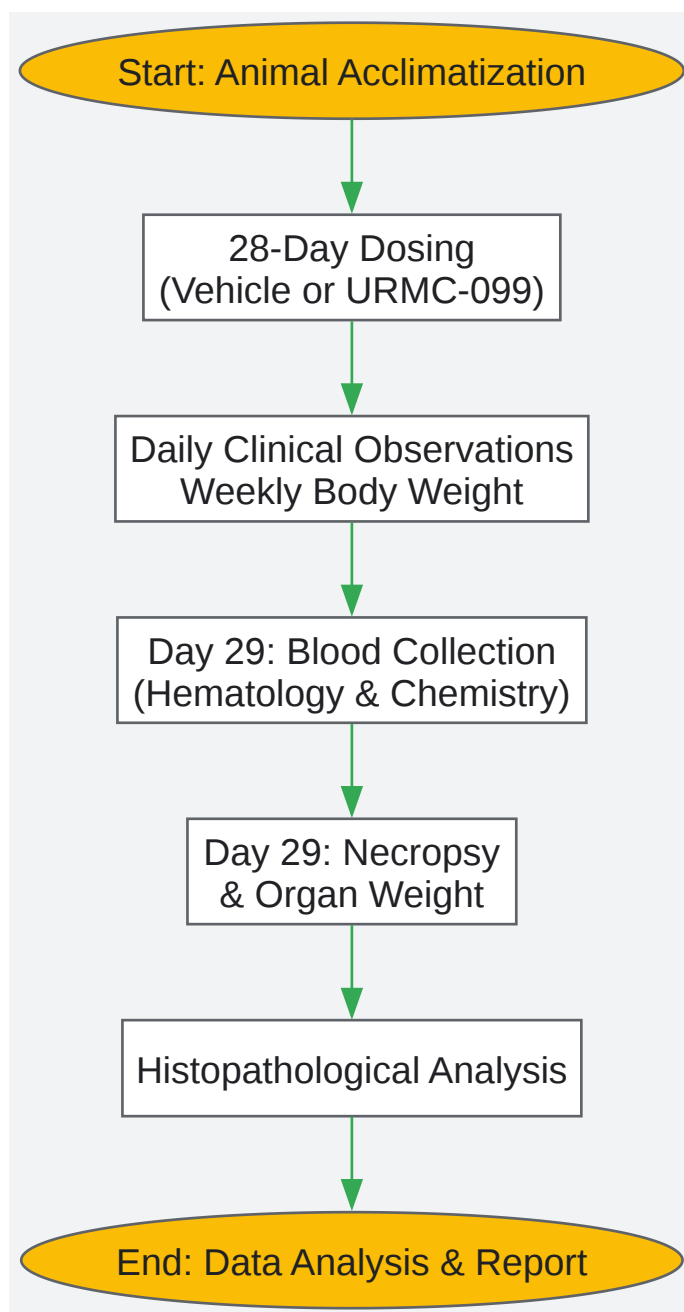
- Conduct a full gross necropsy on all animals.
- Collect and weigh organs as listed in Table 3.
- Preserve organs and tissues in 10% neutral buffered formalin for histopathological examination.

Visualizations



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Caption: **URMC-099** inhibits the MLK3 signaling pathway.



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Caption: Workflow for a 28-day repeated dose toxicity study.

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